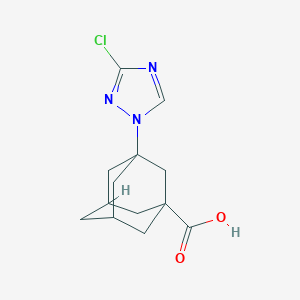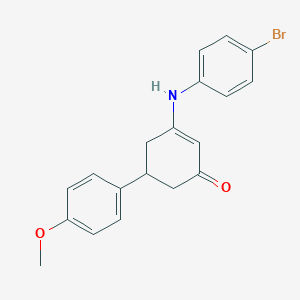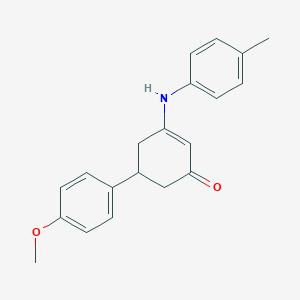
3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid” has a molecular weight of 281.74 and a molecular formula of C13 H16 Cl N3 O2 . The IUPAC name for this compound is 3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxylic acid .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including the compound , has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The InChI code for the compound is 1S/C13H17N3O2/c17-11(18)12-2-9-1-10(3-12)5-13(4-9,6-12)16-8-14-7-15-16/h7-10H,1-6H2,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and formula.It has a molecular weight of 281.74 and a molecular formula of C13 H16 Cl N3 O2 . The storage temperature is room temperature .
Aplicaciones Científicas De Investigación
Antifungal Agents
1,2,4-triazoles are known for their use in antifungal agents. Compounds like itraconazole, posaconazole, and voriconazole are examples of triazole-based drugs used in clinical therapy to treat fungal infections .
Antiviral Agents
Triazole derivatives have been utilized as antiviral agents. Ribavirin is a well-known example of a nucleoside analog with a broad spectrum of antiviral activity against many DNA and RNA viruses .
Antimigraine Medications
Compounds with a 1,2,4-triazole core have been used in medications such as rizatriptan which is used to treat migraine headaches .
Anxiolytics and Antidepressants
The triazole ring is present in drugs like alprazolam (an anxiolytic) and trazodone (an antidepressant), indicating its importance in the development of central nervous system agents .
Antitumoral Agents
Letrozole and anastrozole are examples of antitumoral agents that contain the 1,2,4-triazole moiety. These are used in cancer therapy .
Agrochemicals
Some triazole derivatives have been explored as agrochemicals. For instance, certain compounds have shown potential as root growth stimulants influencing the levels of endogenous hormones which play a role in controlling primary root development .
Material Science
Triazoles have found applications in material science due to their chemical stability and other useful properties. They can be used in dyes, photographic materials, photostabilizers, and corrosion inhibitors .
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c14-11-15-7-17(16-11)13-4-8-1-9(5-13)3-12(2-8,6-13)10(18)19/h7-9H,1-6H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWAAGVSSSBDQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-1-ethyl-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B507067.png)
![1-butyl-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B507090.png)
![N-(cyanomethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507138.png)
![6-Amino-3-tert-butyl-4-thiophen-2-yl-2,4-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B507168.png)
![2-(1,3-benzothiazol-2-yl)-4-({[2-(1-piperazinyl)ethyl]amino}methylene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B507176.png)


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507215.png)
![5-acetyl-6-(2-furyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B507218.png)
![5-[(4-Ethoxyphenoxy)methyl]-2-furoic acid](/img/structure/B507258.png)
![N-methyl-5-thien-2-yl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507261.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B507263.png)
![5-phenyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B507265.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{4-nitrophenyl}benzamide](/img/structure/B507266.png)